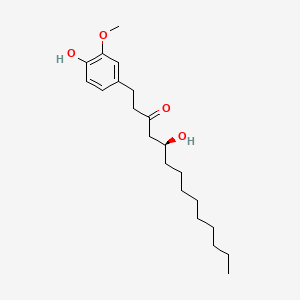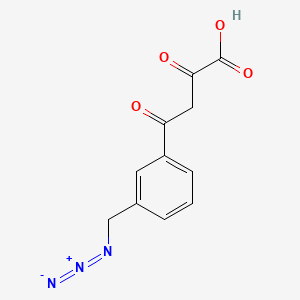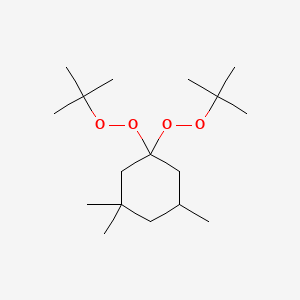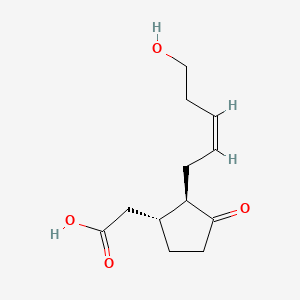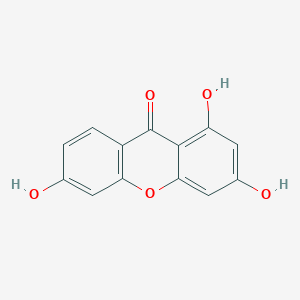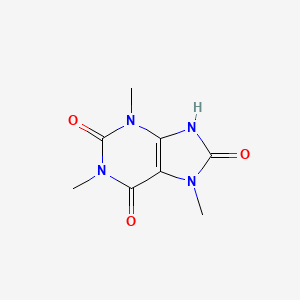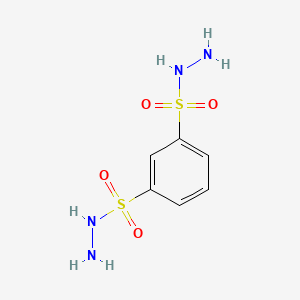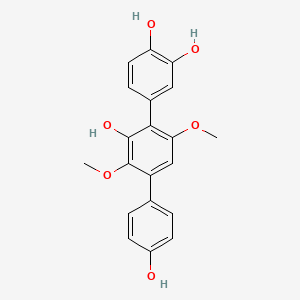
3-Hydroxyterphenyllin
Overview
Description
3-Hydroxyterphenyllin is a natural fungal metabolite known for its diverse biological activities. It is a p-terphenyl compound originally isolated from the marine-derived fungus Aspergillus candidus . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer research.
Mechanism of Action
Target of Action
3-Hydroxyterphenyllin (3-HT) is a natural fungal metabolite that has been studied for its potential anticancer properties . The primary targets of 3-HT are human ovarian cancer cells, specifically A2780/CP70 and OVCAR-3 cells . These cells play a crucial role in the progression of ovarian cancer, a common cause of cancer-related death among women .
Mode of Action
3-HT interacts with its targets by suppressing proliferation and inducing cytotoxicity . It causes S phase arrest and apoptosis in a dose-independent manner . The S phase arrest is related to DNA damage, which mediates the ATM/p53/Chk2 pathway . This interaction results in changes in the cell cycle, leading to the accumulation of cells in the S phase .
Biochemical Pathways
The action of 3-HT affects several biochemical pathways. The S phase arrest is associated with the downregulation of cyclin D1, cyclin A2, cyclin E1, CDK2, CDK4, and Cdc25C, and the upregulation of Cdc25A and cyclin B1 . Both intrinsic and extrinsic apoptotic pathways are involved in the apoptotic effect . The intrinsic apoptotic pathway is activated through decreasing the protein levels of Bcl2, Bcl-xL, and procaspase-9 and increasing the protein level of Puma . The induction of DR5 and DR4 indicates that the extrinsic apoptotic pathway is also activated .
Pharmacokinetics
Its impact on bioavailability is suggested by its effective anti-proliferative effect on a2780/cp70 and ovcar-3 cells .
Result of Action
The molecular and cellular effects of 3-HT’s action include the induction of S phase arrest and apoptosis in ovarian cancer cells . It also causes DNA damage, which mediates the ATM/p53/Chk2 pathway . Additionally, it induces reactive oxygen species (ROS) and activates ERK in ovarian cancer cells .
Biochemical Analysis
Biochemical Properties
3-Hydroxyterphenyllin interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant, antiproliferative, antibacterial, and antiviral properties
Cellular Effects
This compound has been shown to suppress proliferation and cause cytotoxicity against certain cancer cells . For instance, it has been found to induce S phase arrest and apoptosis in human ovarian carcinoma cells . It has also been observed to cause DNA damage, which mediates the ATM/p53/Chk2 pathway .
Molecular Mechanism
The molecular mechanism of this compound involves both intrinsic and extrinsic apoptotic pathways . The intrinsic apoptotic pathway is activated through decreasing the protein levels of Bcl2, Bcl-xL and procaspase-9 and increasing the protein level of Puma . The induction of DR5 and DR4 indicates that the extrinsic apoptotic pathway is also activated .
Temporal Effects in Laboratory Settings
It has been observed to induce S phase arrest and apoptosis in a dose-independent manner
Preparation Methods
3-Hydroxyterphenyllin can be synthesized through various methods. One common approach involves the extraction from Aspergillus candidus cultures. The compound is typically dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mM and stored at -20°C for further use
Chemical Reactions Analysis
3-Hydroxyterphenyllin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
3-Hydroxyterphenyllin can be compared with other similar compounds, such as candidusin A. Both compounds are derived from Aspergillus candidus and exhibit protective effects against palmitic acid-induced podocyte injury . this compound is unique in its potent anticancer properties, particularly against ovarian carcinoma cells .
Similar Compounds
Properties
IUPAC Name |
4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSPFNUVVOKJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216353 | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66163-76-6 | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66163-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066163766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyterphenyllin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYTERPHENYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Hydroxyterphenyllin and where is it found?
A1: this compound is a natural compound first isolated from the fungus Aspergillus candidus []. It belongs to a class of compounds known as p-terphenyls, which are relatively rare in fungi [].
Q2: What are the potential anticancer properties of this compound?
A2: Research suggests that this compound exhibits potent growth inhibitory effects against human ovarian cancer cell lines, specifically OVCAR-3 and A2780/CP70 [, ]. This effect appears to be mediated by inducing S phase arrest in the cell cycle [, ]. Further studies have shown that this compound can also induce apoptosis, programmed cell death, in these cell lines [].
Q3: How does this compound induce S phase arrest in ovarian cancer cells?
A3: Studies indicate that this compound disrupts the cell cycle progression by influencing the expression of key regulatory proteins. It has been observed to upregulate Cyclin B1 and Cdc25A expression while inhibiting the expression of Cdk4, Cyclin A2, and Cyclin E1 []. These changes in protein expression are associated with halting the cell cycle at the S phase, preventing further proliferation.
Q4: What other mechanisms contribute to the anticancer effects of this compound?
A5: Beyond cell cycle arrest, this compound has been shown to induce apoptosis in ovarian cancer cells. This effect appears to be linked to DNA damage, which subsequently activates the ATM/p53/Chk2 pathway, a key signaling cascade involved in cellular responses to DNA damage []. This activation leads to a cascade of events culminating in apoptosis.
Q5: Does this compound exhibit other biological activities?
A6: Yes, this compound and related compounds isolated from Aspergillus candidus have shown significant antioxidant properties in various experimental models [, ]. Notably, they demonstrated potent inhibition of lipid peroxidation, even surpassing the activity of alpha-tocopherol, a well-known antioxidant []. Additionally, they exhibit free radical scavenging activity, further supporting their antioxidant potential [].
Q6: What are the structural characteristics of this compound?
A7: The structure of this compound has been elucidated using various spectroscopic techniques, primarily 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, ]. These studies, along with comparisons to related compounds like Terphenyllin, have provided detailed insights into the arrangement of atoms and functional groups within the molecule. While the exact molecular formula and weight are not explicitly stated in the provided abstracts, this information can be deduced from its chemical structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



